molecular formula C25H16ClN5O2 B11979298 2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide

2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide

Cat. No.: B11979298
M. Wt: 453.9 g/mol
InChI Key: OOUDOQGQTPXCEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolo[2,3-b]quinoxaline core, followed by functionalization at specific positions to introduce the cyano, methoxyphenyl, and benzamide groups. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine-substituted compounds .

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide involves its interaction with molecular targets such as DNA and specific enzymes. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell signaling pathways, contributing to its anticancer properties .

Properties

Molecular Formula

C25H16ClN5O2

Molecular Weight

453.9 g/mol

IUPAC Name

2-chloro-N-[3-cyano-1-(4-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-yl]benzamide

InChI

InChI=1S/C25H16ClN5O2/c1-33-16-12-10-15(11-13-16)31-23(30-25(32)17-6-2-3-7-19(17)26)18(14-27)22-24(31)29-21-9-5-4-8-20(21)28-22/h2-13H,1H3,(H,30,32)

InChI Key

OOUDOQGQTPXCEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C5=CC=CC=C5Cl

Origin of Product

United States

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